molecular formula C20H21N3O4S2 B2553666 4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 312914-43-5

4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B2553666
CAS No.: 312914-43-5
M. Wt: 431.53
InChI Key: XPWROSDGRUUWAY-UHFFFAOYSA-N
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Description

4-Butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a sulfonamide-derived benzamide compound characterized by a 4-butoxy-substituted benzamide core linked to a phenylsulfamoyl group bearing a 1,3-thiazole ring. This structural motif is common in medicinal chemistry, particularly in antimicrobial and receptor-modulating agents . The compound’s synthesis likely involves coupling 4-butoxybenzoic acid derivatives with 4-(1,3-thiazol-2-ylsulfamoyl)aniline intermediates, analogous to methods described for related sulfathiazole derivatives .

Properties

IUPAC Name

4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-2-3-13-27-17-8-4-15(5-9-17)19(24)22-16-6-10-18(11-7-16)29(25,26)23-20-21-12-14-28-20/h4-12,14H,2-3,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWROSDGRUUWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves a multi-step process. The initial step often includes the preparation of the thiazole ring, followed by the introduction of the sulfamoyl group. The final steps involve the coupling of the thiazole derivative with the benzamide moiety under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to amines or other derivatives.

    Substitution: The benzamide and thiazole rings can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles are employed to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfamoyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the benzamide or sulfamoyl group, influencing physicochemical and biological properties.

Compound Name Substituent on Benzamide Sulfamoyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target compound 4-butoxy 1,3-thiazol-2-yl C₂₀H₂₁N₃O₄S₂ 439.53 High lipophilicity (butoxy group)
2-Fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide 2-fluoro 1,3-thiazol-2-yl C₁₆H₁₂FN₃O₃S₂ 393.41 Electron-withdrawing F enhances polarity
3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide 3-bromo 1,3-thiazol-2-yl C₁₆H₁₂BrN₃O₃S₂ 438.31 Bromine increases molecular weight and halogen bonding
4-tert-Butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide 4-tert-butyl 1,3-thiazol-2-yl C₂₀H₂₁N₃O₃S₂ 423.52 Steric hindrance from tert-butyl group
VU0357121 (4-butoxy-N-(2,4-difluorophenyl)benzamide) 4-butoxy 2,4-difluorophenyl C₁₇H₁₆F₂N₂O₂ 330.32 Allosteric modulator activity

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., F, Br) reduce electron density on the benzamide ring, altering reactivity and binding interactions .
  • Steric Effects: Bulky substituents like tert-butyl may hinder binding to flat enzymatic pockets but improve selectivity .

Heterocyclic Variations in Sulfamoyl Group

Replacing the thiazole ring with other heterocycles modifies electronic and steric profiles:

Compound Name Sulfamoyl Group Molecular Formula Key Differences
4-Butoxy-N-[4-(5-ethyl-1,3,4-thiadiazol-2-ylsulfamoyl)phenyl]benzamide 5-ethyl-1,3,4-thiadiazol-2-yl C₂₀H₂₁N₅O₄S₃ Additional nitrogen in thiadiazole enhances hydrogen bonding
4-Butoxy-N-[4-(6-methoxypyrimidin-4-ylsulfamoyl)phenyl]benzamide 6-methoxypyrimidin-4-yl C₂₂H₂₄N₄O₅S Pyrimidine’s aromaticity may enhance π-stacking

Key Observations:

  • Pyrimidine-containing analogues may display distinct pharmacokinetic profiles due to altered metabolic stability .

Biological Activity

4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, also known by its CAS number 312914-43-5, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a butoxy group and a thiazole ring that incorporates a sulfamoyl moiety. The structural formula is represented as follows:

PropertyValue
Molecular Formula C20_{20}H21_{21}N3_{3}O4_{4}S2_{2}
Molecular Weight 421.52 g/mol
CAS Number 312914-43-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole ring and sulfamoyl group are essential for binding to active sites on enzymes or receptors, which can inhibit their activity or modulate their functions. This interaction may disrupt critical cellular processes, leading to antibacterial or anticancer effects.

Antibacterial Properties

Research indicates that compounds with similar structural features exhibit significant antibacterial activity against multidrug-resistant (MDR) pathogens. For instance, studies have shown that derivatives targeting the bacterial division protein FtsZ can be effective against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Key Findings:

  • Compound A14 , structurally related to our compound of interest, demonstrated potent antibacterial effects superior to traditional antibiotics like ciprofloxacin and linezolid .
  • The thiazole moiety enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy against Gram-positive bacteria.

Anticancer Activity

The potential anticancer properties of this compound are currently under investigation. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells through pathways involving the inhibition of specific kinases or other signaling molecules.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the benzamide core can significantly affect its potency and selectivity.

ModificationEffect on Activity
Butoxy Group Enhances solubility and bioavailability
Thiazole Ring Critical for enzyme binding and activity
Sulfamoyl Moiety Increases antibacterial potency

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives with thiazole rings showed enhanced inhibition against various MDR strains. The mechanism involved targeting FtsZ, crucial for bacterial cell division .
  • Anticancer Potential : Research on similar thiazole-containing compounds indicated promising results in inhibiting tumor growth in vitro and in vivo models. Further optimization is ongoing to enhance selectivity towards cancer cells while minimizing toxicity .

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